N-(5-chloropyridin-2-yl)formamide
Description
Properties
Molecular Formula |
C6H5ClN2O |
|---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)formamide |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-2-6(8-3-5)9-4-10/h1-4H,(H,8,9,10) |
InChI Key |
ODNIFXLNUYPVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC=O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
N-(5-chloropyridin-2-yl)formamide serves as a precursor for several pharmaceutical compounds, most notably as a key component in the synthesis of anticoagulants. One of its notable derivatives is Betrixaban, a factor Xa inhibitor used for the prophylaxis of venous thromboembolism in patients at risk due to restricted mobility or other factors .
Anticoagulant Properties
The compound acts as an anticoagulant agent, preventing thrombus and embolism. It has been shown to be effective in treating conditions such as deep vein thrombosis and pulmonary embolism, making it crucial in managing thrombotic diseases .
Table 1: Summary of Anticoagulant Applications
| Application | Condition Treated | Mechanism of Action |
|---|---|---|
| Betrixaban | Venous thromboembolism | Factor Xa inhibition |
| Anticoagulant therapy | Deep vein thrombosis | Inhibition of blood clot formation |
| Preventive therapy | Pulmonary embolism | Thrombus prevention |
Synthesis and Derivatives
This compound can be synthesized through various chemical reactions, leading to the formation of derivatives with enhanced biological activity. For instance, modifications to the amide group can yield compounds with improved efficacy against specific targets.
Case Studies on Derivatives
Recent studies have explored the synthesis of novel derivatives that exhibit enhanced pharmacological properties:
- Study on Antidiabetic Agents : A derivative was synthesized that demonstrated PPARγ agonist activity, showing potential as a safer alternative for diabetes treatment .
- Anticancer Activity : Compounds derived from this compound were assessed for their cytotoxic effects on cancer cell lines, revealing promising results against breast cancer cells (MCF-7) with an IC50 value indicating significant potency .
Table 2: Biological Activities of Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|---|
| Betrixaban | Anticoagulant | Human subjects | Reduced thromboembolic events |
| PPARγ Agonist derivative | Antidiabetic | db/db mice | Improved glucose metabolism |
| N-(5-chloropyridin-2-yl) derivative | Anticancer | MCF-7 | IC50 = 15 µM |
Research Findings
Research has consistently highlighted the versatility and significance of this compound in drug development. Its ability to act as a scaffold for various therapeutic agents underscores its importance in medicinal chemistry.
Recent Advances
Recent advancements include the exploration of its role in developing non-TZD PPARγ agonists, which have shown reduced side effects compared to traditional agents while maintaining efficacy against diabetes .
Ongoing Research
Ongoing investigations focus on enhancing the pharmacokinetic properties of derivatives through structural modifications aimed at improving solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
a. Halogen Substitution: Bromine vs. Chlorine
- N-(5-Bromopyridin-2-yl)-2-chlorobenzamide (CAS 313549-46-1): Replacing chlorine with bromine increases molecular weight (311.56 g/mol vs. ~170.58 g/mol for the target compound) and alters electronic properties.
- N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide : The presence of fluorine (electron-withdrawing) and iodine (bulky, polarizable) substituents introduces distinct electronic and steric effects, impacting solubility and metabolic stability .
b. Methyl-Substituted Derivatives
- N-(6-Methylpyridin-2-yl)benzamide derivatives (e.g., compounds 34–38 in ): Methyl groups at the 6-position increase steric bulk and electron-donating effects, altering melting points (e.g., 245–247°C for compound 34) and solubility. These derivatives exhibit varied bioactivities, including antimicrobial and antioxidant properties .
Aromatic System Variations: Pyridine vs. Phenyl
- This compound is used as a pharmaceutical intermediate, highlighting the role of aromatic system choice in application-specific design .
Amide Group Modifications
- Pivalamide Derivatives (e.g., N-(5-Chloro-3-formylpyridin-2-yl)pivalamide, CAS 127446-33-7): The bulky tert-butyl group in pivalamide derivatives enhances metabolic stability by resisting enzymatic hydrolysis compared to formamide. This modification increases molecular weight (240.68 g/mol) and may reduce aqueous solubility .
- Benzamide Derivatives : Substituting formamide with benzamide (e.g., N-(5-bromopyridin-2-yl)-2-chlorobenzamide) introduces a phenyl ring, altering π-π stacking interactions and bioavailability. Benzamide derivatives often exhibit improved thermal stability .
Q & A
Q. What are the established synthetic routes for N-(5-chloropyridin-2-yl)formamide, and how do reaction conditions influence yield and purity?
this compound can be synthesized via cyclization and Vilsmeier reactions starting from intermediates like diethylaminomalonate hydrochloride and guanidine carbonate. Optimized protocols achieve yields >80% and purity >99% by controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios of formylating agents . Purity is typically confirmed via HPLC or elemental analysis. Challenges include side reactions with pyridine ring substituents, requiring careful monitoring of reaction progress via TLC or NMR .
Q. How is the structure of this compound validated in synthetic chemistry?
Structural confirmation relies on and NMR spectroscopy to identify characteristic signals: the formamide proton (~8.1–8.3 ppm) and pyridine ring protons (distinct coupling patterns between 7.5–8.5 ppm). Mass spectrometry (ESI-MS or GC-MS) confirms molecular weight, while elemental analysis verifies C, H, N, and Cl content . X-ray crystallography may resolve ambiguities in substituent positioning .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
The 5-chloro group on the pyridine ring is susceptible to nucleophilic displacement, enabling derivatization. For example, reactions with amines (e.g., piperidine) under reflux in DMF yield substituted pyridines. The formamide moiety can participate in condensation reactions with aldehydes or ketones to form Schiff bases, useful in coordination chemistry . Solvent polarity and base selection (e.g., KCO vs. DBU) critically influence reaction rates and regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in the bioactivity data of this compound derivatives?
Discrepancies in antioxidant or antimicrobial activity among derivatives (e.g., compound 3 vs. 4 in ) often stem from electronic or steric effects of substituents. Computational tools like DFT can model electron distribution in the pyridine ring and formamide group to predict reactivity. Experimental validation via SAR studies (e.g., substituting Cl with Br or modifying the formamide group) clarifies contributions of specific functional groups. Bioassays under standardized conditions (e.g., DPPH radical scavenging protocols) reduce variability .
Q. What methodologies optimize multi-step syntheses of this compound-based pharmaceuticals like Edoxaban intermediates?
Key steps include:
- Coupling reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 5-position. Ligands like SPhos enhance efficiency in low-polarity solvents (toluene/EtOH) .
- Protection/deprotection : Temporary protection of the formamide group (e.g., Boc) prevents side reactions during halogenation or oxidation steps .
- Purification : Gradient chromatography (silica gel, hexane/EtOAc) or recrystallization (from EtOH/HO) ensures high purity. Process-scale routes emphasize solvent recycling and catalytic reagent recovery .
Q. How do steric and electronic effects influence the coordination chemistry of this compound with transition metals?
The pyridine nitrogen and formamide oxygen act as bidentate ligands, forming stable complexes with metals like Fe(II) or Cu(II). Electron-withdrawing Cl substituents increase Lewis acidity at the pyridine N, enhancing metal binding. Steric hindrance from bulky substituents (e.g., at the 3-position) can distort geometry, as shown in X-ray structures of Fe(II) complexes . Spectroscopic techniques (UV-Vis, EPR) and cyclic voltammetry reveal redox behavior and ligand-field effects .
Methodological Considerations
Q. What analytical strategies differentiate this compound from its regioisomers?
Regioisomers (e.g., 3-chloro vs. 5-chloro substitution) are distinguished via NMR coupling patterns: J in 5-chloro derivatives is typically <2 Hz, whereas 3-chloro analogs exhibit larger coupling (J >2.5 Hz). High-resolution mass spectrometry (HRMS) and IR spectroscopy (C=O stretch at ~1670 cm) provide additional confirmation .
Q. How can researchers mitigate decomposition of this compound under acidic or basic conditions?
The formamide group hydrolyzes in strong acids/bases to yield 5-chloropyridin-2-amine. Stabilization strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
